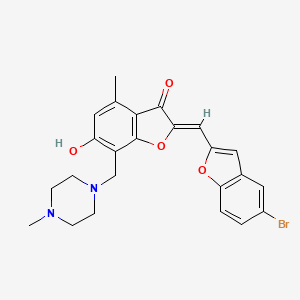

(Z)-2-((5-bromobenzofuran-2-yl)methylene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-2-((5-bromobenzofuran-2-yl)methylene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C24H23BrN2O4 and its molecular weight is 483.362. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (Z)-2-((5-bromobenzofuran-2-yl)methylene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a novel benzofuran derivative that has garnered attention for its potential biological activities. Benzofuran derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The structure of the compound features a benzofuran core with several functional groups that contribute to its biological activity. The presence of the bromine atom in the 5-position of the benzofuran ring is critical, as halogenated benzofurans have been shown to enhance cytotoxicity against various cancer cell lines . The piperazine moiety may also influence the compound's interaction with biological targets, potentially enhancing its solubility and bioavailability.

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated potent inhibitory effects against leukemia cells with IC50 values as low as 0.1 μM . The specific compound has not been extensively studied in clinical settings; however, its structural analogs have shown promise in inhibiting proliferation in various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells .

Antimicrobial Activity

Benzofuran derivatives are also recognized for their antimicrobial properties. Studies have reported that certain derivatives exhibit effective antibacterial activity against both Gram-positive and Gram-negative bacteria . The exact antimicrobial efficacy of the compound this compound remains to be fully elucidated but is expected to follow similar trends observed in other benzofuran compounds.

Structure-Activity Relationship (SAR)

The SAR analysis of benzofuran derivatives highlights the importance of specific substituents on the benzofuran ring. For example:

- Halogen Substitution : The position and type of halogen can significantly affect biological activity. Bromine at the 5-position has been associated with enhanced cytotoxicity .

- Hydroxyl Groups : Hydroxyl substitutions are crucial for modulating anticancer activity, as they promote favorable interactions with biological targets .

Table 1 summarizes key findings related to SAR for similar benzofuran derivatives:

| Compound | Halogen Position | IC50 (μM) | Activity Type |

|---|---|---|---|

| Compound A | 3-position | 5 | Anticancer (K562) |

| Compound B | 5-position | 0.1 | Anticancer (HL60) |

| Compound C | 4-position | 10 | Antimicrobial |

Case Studies and Research Findings

Several studies have explored the biological activities of benzofuran derivatives:

- Antitumor Activity : A study demonstrated that halogenated benzofurans exhibit significant cytotoxicity against leukemia cell lines, supporting further investigation into similar compounds like this compound .

- Enzyme Inhibition : Research on related compounds has shown promising results as inhibitors of acetylcholinesterase and butyrylcholinesterase, which could suggest potential neuroprotective effects for this compound .

Aplicaciones Científicas De Investigación

The compound (Z)-2-((5-bromobenzofuran-2-yl)methylene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a complex benzofuran derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its applications, focusing on scientific research, including case studies and data tables to illustrate its potential therapeutic benefits.

Key Biological Activities

- Cytotoxicity : Many benzofuran derivatives have shown the ability to induce apoptosis in cancer cells. This property is often linked to their interaction with specific cellular pathways, such as the modulation of Bcl-2 family proteins.

- Antioxidant Activity : These compounds can protect cells from oxidative stress, which is crucial in preventing chronic diseases related to oxidative damage.

- Anti-inflammatory Effects : Certain benzofuran derivatives have been demonstrated to inhibit pro-inflammatory cytokines, potentially benefiting conditions like rheumatoid arthritis.

- Antimicrobial Properties : The antibacterial and antifungal activities of these compounds make them candidates for treating infections.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including the compound . For instance, a study evaluating various analogues reported that one derivative exhibited an IC50 value significantly lower than doxorubicin against human cancer cell lines, indicating enhanced cytotoxicity due to specific substituents on the benzofuran core .

Case Study: Structure-Activity Relationship (SAR)

A detailed investigation into the structure-activity relationships of different benzofuran derivatives revealed that modifications at specific positions on the benzofuran ring could enhance anticancer activity. For example:

| Compound Variant | Substituents | IC50 (µM) | Activity Type |

|---|---|---|---|

| Compound A | Methoxy group | 15 | Cytotoxic |

| Compound B | Hydroxy group | 20 | Anti-inflammatory |

| Compound C | Piperidine moiety | 10 | Antioxidant |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that certain derivatives effectively suppress inflammatory markers, suggesting their potential use in treating chronic inflammatory conditions.

Case Study: Inhibition of Inflammatory Cytokines

Research demonstrated that specific benzofuran derivatives could significantly reduce levels of TNF and IL-1 cytokines in cell cultures, showcasing their therapeutic potential against inflammatory diseases .

Antimicrobial Activity

Benzofuran derivatives have been explored for their antimicrobial properties against various bacterial strains. The compound's structure allows it to interact with microbial targets effectively.

Summary of Biological Activities

The following table summarizes the biological activities associated with the compound:

| Activity Type | Description |

|---|---|

| Cytotoxicity | Induces apoptosis in cancer cells |

| Antioxidant | Protects against oxidative stress |

| Anti-inflammatory | Reduces TNF and IL-1 levels |

| Antimicrobial | Exhibits activity against bacterial strains |

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS) at the Bromine Site

The 5-bromo substituent on the benzofuran ring is a prime site for NAS due to the electron-withdrawing nature of the benzofuran system. Reactions may include:

Key Insight : Bromine substitution enables diversification of the benzofuran core, as demonstrated in similar bromobenzofuran systems .

Condensation and Cyclization Reactions

The methylene bridge and keto group facilitate cyclization or further condensations:

Mechanistic Note : The conjugated methylene-keto system may undergo stereoselective cyclization to form fused heterocycles .

Functionalization of the Hydroxyl Group

The 6-hydroxy group can be modified through alkylation or acylation:

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| O-Alkylation | K₂CO₃, alkyl halide, DMF | Ether derivatives (e.g., methoxy, allyloxy substituents) | |

| O-Acylation | AcCl, pyridine | Acetylated derivatives for prot |

Propiedades

IUPAC Name |

(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23BrN2O4/c1-14-9-19(28)18(13-27-7-5-26(2)6-8-27)24-22(14)23(29)21(31-24)12-17-11-15-10-16(25)3-4-20(15)30-17/h3-4,9-12,28H,5-8,13H2,1-2H3/b21-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLCBMNOKJIMTKE-MTJSOVHGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC4=C(O3)C=CC(=C4)Br)O2)CN5CCN(CC5)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC4=C(O3)C=CC(=C4)Br)/O2)CN5CCN(CC5)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.